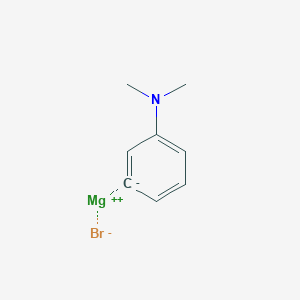

3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE

Description

Historical Evolution of Organomagnesium Compounds and the Grignard Reaction

The journey into the world of organomagnesium compounds began in the late 19th century, but it was the seminal work of French chemist Victor Grignard in 1900 that truly revolutionized the field. orgsyn.org Building upon the earlier investigations into organozinc compounds, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium halide. orgsyn.org This discovery, which led to his being awarded the Nobel Prize in Chemistry in 1912, gave birth to what is now known as the Grignard reaction. dtu.dk These organomagnesium compounds, or Grignard reagents, proved to be remarkably effective for a wide range of chemical transformations. orgsyn.org

The initial preparation of these reagents required meticulous attention to anhydrous conditions, as they react readily with water. miracosta.edu Early procedures involved the use of magnesium turnings and an ether solvent, with the reaction often initiated by a small amount of iodine to activate the magnesium surface. miracosta.eduwikipedia.org The resulting solution, containing the Grignard reagent, was then used directly in subsequent reactions.

Foundational Role of Grignard Reagents in Carbon-Carbon Bond Formation

The paramount importance of Grignard reagents lies in their ability to form new carbon-carbon bonds, a fundamental process in organic synthesis. byjus.com The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. byjus.com This nucleophilic carbon can readily attack the electrophilic carbon of a carbonyl group in aldehydes and ketones, a key step in the synthesis of primary, secondary, and tertiary alcohols. byjus.com

The versatility of Grignard reagents extends beyond simple additions to carbonyls. They react with a variety of electrophiles, including esters, epoxides, and carbon dioxide, to produce a diverse array of organic compounds. acs.org This broad reactivity has made the Grignard reaction an indispensable tool for chemists in both academic and industrial settings, enabling the synthesis of countless natural products, pharmaceuticals, and other complex molecules.

Significance of Electron-Rich Aryl Grignard Reagents in Synthetic Transformations

Aryl Grignard reagents, those in which the magnesium halide is attached to an aromatic ring, are a crucial subclass. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the Grignard reagent. Electron-donating groups, such as the N,N-dimethylamino group in 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE, increase the electron density on the aromatic ring.

This increased electron density enhances the nucleophilicity of the carbanionic carbon, potentially leading to faster and more efficient reactions. nih.gov Studies have shown that in competitive reactions, aryl Grignard reagents bearing electron-donating substituents are favored in coupling reactions compared to those with electron-withdrawing groups. nih.gov The electron-donating effect can also influence the stability of the Grignard reagent itself. The reactivity of Grignard reagents can be enhanced when the ligands coordinated to the magnesium center are better electron donors. acs.org

Research Scope and Focus on this compound

This article specifically delves into the chemical compound This compound . As an electron-rich aryl Grignard reagent, it serves as an excellent case study for understanding the impact of electronic effects on the synthesis, stability, and reactivity of this important class of organometallic compounds. Its preparation from 3-bromo-N,N-dimethylaniline and its subsequent applications, particularly in cross-coupling reactions, will be explored. The presence of the meta-substituted dimethylamino group provides a unique electronic environment that distinguishes its chemical behavior from other aryl Grignard reagents.

Interactive Data Tables

Below are interactive tables summarizing key data for the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrMgN |

| Molecular Weight | 224.39 g/mol |

| CAS Number | 16518-62-0 (for 3-bromo-N,N-dimethylaniline precursor) |

| Appearance | Typically used as a solution in THF |

| Solubility | Soluble in ethereal solvents like THF |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;N,N-dimethylaniline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMYYBDMDQNZQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways for the Formation of 3 N,n Dimethyl Anilinemagnesium Bromide

Methodologies for Generating Arylmagnesium Bromides

The synthesis of arylmagnesium bromides, including 3-(N,N-dimethyl)anilinemagnesium bromide, is predominantly achieved through several key methodologies. These methods leverage the reactivity of magnesium metal with aryl halides or employ exchange reactions to generate the desired Grignard reagent.

Direct Metalation of Aryl Bromides with Magnesium

The most traditional and widely used method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal. wikipedia.org For the synthesis of this compound, the precursor is 3-bromo-N,N-dimethylaniline. sigmaaldrich.comthermofisher.com The reaction involves the insertion of a magnesium atom into the carbon-bromine bond of the aryl halide. alfredstate.edu

This synthesis is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.calibretexts.org These solvents are crucial as they solvate and stabilize the forming Grignard reagent through coordination of their lone pair electrons to the magnesium center, which is electron-deficient. libretexts.orgacs.orgutexas.edu The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from being destroyed by atmospheric oxygen or moisture. wikipedia.orgbethunecollege.ac.in

The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > Cl. ucalgary.ca Aryl bromides are common starting materials, offering a good balance of reactivity and stability. ucalgary.castackexchange.com

Halogen-Magnesium Exchange Reactions

An alternative and powerful route for preparing functionalized Grignard reagents is the halogen-magnesium exchange. harvard.edu This method involves the reaction of an aryl halide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edusigmaaldrich.com This exchange is an equilibrium process, driven towards the formation of the more stable organomagnesium species. harvard.edu

This technique is particularly advantageous for preparing Grignard reagents that contain sensitive functional groups, as the exchange can often be performed at low temperatures (below 0 °C), minimizing side reactions. harvard.edusigmaaldrich.com The rate and efficiency of the bromine-magnesium exchange can be significantly enhanced by the addition of lithium chloride (LiCl). organic-chemistry.org The resulting reagent, often termed a "Turbo-Grignard" (e.g., iPrMgCl·LiCl), is highly effective for the exchange with a broad range of aryl bromides under mild conditions. organic-chemistry.orgresearchgate.netclockss.org This LiCl-mediated exchange breaks down polymeric Grignard aggregates, leading to more reactive monomeric species. organic-chemistry.org

Transmetalation Routes for Organomagnesium Compound Synthesis

Transmetalation offers another synthetic pathway to organomagnesium compounds. This process involves the transfer of an organic group from one metal to another. A common example is the reaction of an organozinc compound with magnesium metal to yield the corresponding Grignard reagent and zinc metal. wikipedia.org This method has been successfully used to prepare Grignard reagents that are difficult to synthesize via conventional direct metalation, for instance, due to competing side reactions. wikipedia.org While less common than direct metalation or halogen exchange, transmetalation represents a viable, albeit specialized, route for accessing complex Grignard reagents. wikipedia.orgbethunecollege.ac.in

Table 1: Comparison of Methodologies for Arylmagnesium Bromide Synthesis

| Methodology | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Metalation | Aryl Bromide, Magnesium Metal | Anhydrous ether solvent (THF, Et₂O), inert atmosphere | Widely applicable, uses readily available materials. wikipedia.orgbyjus.com | Can have initiation difficulties, sensitive to moisture and air. wikipedia.orgbyjus.com |

| Halogen-Magnesium Exchange | Aryl Bromide, Alkyl-Grignard (e.g., i-PrMgCl) | Low temperature, often with LiCl additive | Tolerates sensitive functional groups, mild conditions. harvard.educlockss.orgresearchgate.net | Requires pre-formed Grignard reagent, equilibrium considerations. harvard.edu |

| Transmetalation | Organometallic (e.g., Organozinc), Magnesium Metal | Dependent on specific organometallic precursor | Useful for sterically hindered or complex substrates where other methods fail. wikipedia.org | Less common, requires synthesis of another organometallic precursor. bethunecollege.ac.in |

Exploration of Reaction Mechanisms in Grignard Reagent Formation

The precise mechanism by which a magnesium atom inserts into a carbon-halogen bond has been a subject of extensive research and debate. The process is now understood to be a complex surface reaction, with evidence supporting multiple potential pathways. alfredstate.edu

Comparative Analysis of Radical and Non-Radical Mechanisms

The formation of Grignard reagents is generally considered a non-chain radical reaction. utexas.edu The most widely accepted mechanism begins with a single-electron transfer (SET) from the surface of the magnesium metal to the aryl halide. acs.orglookchem.com This initial step is rate-determining and results in the formation of a radical anion, which rapidly decomposes into an aryl radical and a halide anion. utexas.eduacs.org These species are believed to be "surface-adherent," meaning they remain close to the magnesium surface where the final carbon-magnesium bond is formed. alfredstate.edu

Definitive evidence for the involvement of radical intermediates has been provided by studies using intramolecular radical probes. acs.org For example, aryl halides designed to undergo rapid cyclization if a radical is formed have been shown to yield cyclized products upon reaction with magnesium, confirming the presence of a transient radical species. acs.org

However, the debate is not entirely settled. Theoretical studies investigating the reaction of methyl chloride with magnesium clusters suggest that both radical and non-radical pathways could be at play. rsc.org These calculations indicate that a radical mechanism is favored on small magnesium clusters, while a non-radical (polar) pathway may become competitive as the size of the magnesium cluster increases. rsc.org The nature of the substrate also plays a role; for reactions of Grignard reagents with carbonyls, secondary Grignard reagents are more likely to react via a radical mechanism than primary ones. acs.org

Table 2: Comparison of Proposed Mechanistic Steps

| Mechanistic Pathway | Key Intermediates | Supporting Evidence |

|---|---|---|

| Radical Mechanism | Aryl radical anion, surface-bound aryl radical. alfredstate.eduutexas.edu | Product analysis, stereochemical outcomes, trapping of radical intermediates. alfredstate.eduacs.org |

| Non-Radical (Polar) Mechanism | Concerted insertion or ionic intermediates. | Theoretical calculations on larger magnesium clusters. rsc.org |

Influence of Magnesium Surface Activation

A significant practical barrier to the synthesis of Grignard reagents is the passivating layer of magnesium oxide (MgO) that coats the surface of the metal. wikipedia.orgstackexchange.com This layer is unreactive and inhibits the electron transfer necessary to initiate the reaction. byjus.comstackexchange.com Consequently, activating the magnesium to expose a fresh, reactive metal surface is a critical step for a successful and reliable reaction. acs.orgstackexchange.com

Various methods have been developed for this purpose:

Mechanical Activation: This involves physically disrupting the oxide layer. Methods include crushing magnesium pieces in the reaction flask, prolonged stirring of the dry turnings under an inert atmosphere, or using sonication (an ultrasonic bath) to clean the surface. wikipedia.orgstackexchange.comresearchgate.net

Chemical Activation: This is the most common approach and involves using small amounts of activating agents. wikipedia.org

Iodine: A crystal of iodine is often added, which reacts with the magnesium to form magnesium iodide, etching the surface. stackexchange.comresearchgate.net

1,2-Dibromoethane: This is a highly effective activator. It reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas. The observation of gas bubbles provides a clear visual indicator that the magnesium has been activated. acs.orgstackexchange.com

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard solution can often initiate the main reaction. stackexchange.com

Advanced Activation: For particularly unreactive halides, more powerful activation methods may be required.

Rieke Magnesium: This is a highly reactive, finely powdered form of magnesium prepared by the reduction of a magnesium salt, which circumvents the issue of the oxide layer. stackexchange.comunl.edu

Chemical Reagents: Hydride reagents like diisobutylaluminum hydride (DIBAH) can be used to clean the magnesium surface and dry the solvent, allowing for initiation at lower temperatures. acs.orgacs.org

Table 3: Common Activation Methods for Magnesium

| Activation Method | Description | Indicator of Success |

|---|---|---|

| Mechanical Stirring/Crushing | Physical abrasion of the MgO layer to expose fresh metal. stackexchange.comresearchgate.net | Initiation of the Grignard reaction (e.g., color change, exotherm). |

| Iodine (I₂) | A crystal of I₂ reacts with Mg, etching the surface. stackexchange.comstackexchange.com | Disappearance of the purple/brown iodine color. |

| 1,2-Dibromoethane | Reacts with Mg to produce ethylene gas and MgBr₂. acs.orgstackexchange.com | Evolution of ethylene gas bubbles. |

| DIBAH | A hydride reagent that chemically cleans the surface and removes trace water. acs.orgacs.org | Allows for reliable initiation at low temperatures. |

Role of Solvent Coordination in Initial Complex Formation

Ethereal solvents are crucial for the formation and stability of Grignard reagents like this compound. iitk.ac.inbyjus.com The solvent molecules, typically diethyl ether or tetrahydrofuran (THF), play a vital role by coordinating with the magnesium atom. iitk.ac.inquora.comlibretexts.org This coordination is achieved through the lone pair electrons on the oxygen atoms of the ether, which form a complex with the magnesium center. libretexts.org

This solvation process is essential for several reasons:

Stabilization: The coordination of ether molecules stabilizes the highly reactive organomagnesium species. quora.comquora.com

Solubilization: It helps to dissolve the Grignard reagent as it forms on the surface of the magnesium metal. quora.com

Enhanced Reactivity: By solvating the magnesium, the solvent can increase the polarity of the carbon-magnesium bond, thereby enhancing the nucleophilicity and reactivity of the Grignard reagent. iitk.ac.inquora.com

Optimization of Synthetic Conditions for this compound

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include maintaining anhydrous and inert conditions, selecting an appropriate solvent, and potentially employing advanced techniques to promote the reaction.

Impact of Anhydrous and Inert Atmosphere Protocols

Grignard reagents are highly reactive and sensitive to protic substances, particularly water. doubtnut.comdoubtnut.comvedantu.com The presence of even trace amounts of moisture can lead to the protonolysis of the Grignard reagent, resulting in the formation of the corresponding hydrocarbon (in this case, N,N-dimethylaniline) and magnesium hydroxide (B78521) salts. doubtnut.comquora.com This side reaction significantly reduces the yield of the desired organometallic compound. brainly.com

Therefore, the synthesis of this compound must be conducted under strictly anhydrous conditions. doubtnut.comdoubtnut.comvedantu.com This involves using thoroughly dried glassware and anhydrous solvents. youtube.com

Evaluation of Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran, 2-Methyltetrahydrofuran)

The choice of ethereal solvent is a critical factor in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the stability of the Grignard reagent. numberanalytics.comnumberanalytics.com

Diethyl Ether (Et₂O): A traditional and widely used solvent for Grignard reactions, diethyl ether is effective in stabilizing the Grignard reagent. acs.orgnumberanalytics.com However, its low boiling point (34.6 °C) can sometimes limit the reaction temperature. stackexchange.com

Tetrahydrofuran (THF): THF is another popular solvent for Grignard synthesis and offers several advantages over diethyl ether. numberanalytics.comstackexchange.com Its higher boiling point (66 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides. stackexchange.com The oxygen in THF is sterically more accessible, leading to better solvation and stabilization of the magnesium center, which can result in more reactive Grignard reagents. quora.comstackexchange.com THF is often the solvent of choice when diethyl ether fails to give satisfactory results. stackexchange.com

2-Methyltetrahydrofuran (2-MeTHF): This solvent has emerged as a greener and often superior alternative to THF and diethyl ether for Grignard reactions. acs.orgspecialchem.comriekemetals.com Derived from renewable resources, 2-MeTHF offers several benefits:

Higher Boiling Point: It has a higher boiling point than THF, allowing for a wider range of reaction temperatures. specialchem.com

Improved Yields: In some cases, it can lead to higher yields and reduced formation of byproducts like the Wurtz coupling product. monumentchemical.com

Enhanced Stability: Organometallic reagents can exhibit greater stability in 2-MeTHF compared to THF. monumentchemical.comnih.gov

Favorable Properties: It has limited miscibility with water, which can simplify workup procedures. specialchem.com

| Solvent | Boiling Point (°C) | Key Advantages | Considerations |

|---|---|---|---|

| Diethyl Ether | 34.6 | Traditional, effective for many Grignard reactions. acs.orgnumberanalytics.com | Low boiling point can limit reaction temperature. stackexchange.com |

| Tetrahydrofuran (THF) | 66 | Higher boiling point, better solvation leading to more reactive reagents. quora.comstackexchange.com | Can be more difficult to remove post-reaction. numberanalytics.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Greener alternative, can improve yields and reagent stability. specialchem.comriekemetals.commonumentchemical.com | May require optimization for specific reactions. |

Advanced Techniques for Reaction Promotion (e.g., Ultrasound, Microwave Irradiation)

To overcome challenges such as long initiation times or low reactivity, advanced techniques can be employed to promote the formation of this compound.

Ultrasound: Sonication can be used to activate the magnesium metal surface. wikipedia.org The mechanical effects of ultrasound help to break down the passivating layer of magnesium oxide that can form on the metal, exposing a fresh, reactive surface. wikipedia.org This can facilitate the initiation of the Grignard reaction, even in the presence of small amounts of moisture. wikipedia.org

Microwave Irradiation: The application of microwave energy has been shown to significantly accelerate the formation of Grignard reagents. rsc.orgresearchgate.net Microwave irradiation can lead to rapid heating and has been reported to cause electrostatic discharges on the magnesium surface, generating highly active magnesium particles. rsc.org This can dramatically reduce reaction initiation times and potentially improve yields. rsc.orgthieme-connect.com This technique is considered a tool for process intensification in Grignard-based reactions. rsc.org

| Technique | Principle of Action | Primary Advantages |

|---|---|---|

| Ultrasound | Mechanical activation of the magnesium surface by breaking the oxide layer. wikipedia.org | Facilitates reaction initiation. wikipedia.org |

| Microwave Irradiation | Rapid heating and generation of highly active magnesium via electrostatic discharges. rsc.org | Dramatically reduces reaction times, can improve yields. rsc.orgresearchgate.netthieme-connect.com |

Continuous Flow Synthesis Approaches for Scalable Production

For the large-scale and safer production of Grignard reagents like this compound, continuous flow chemistry offers significant advantages over traditional batch processing. fraunhofer.degordon.edu Flow chemistry involves pumping the reactants through a reactor, often a packed bed of magnesium metal, allowing for precise control over reaction conditions. rsc.org

Key benefits of continuous flow synthesis for Grignard reagents include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with the highly exothermic nature of Grignard formation. gordon.edunih.gov

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing thermal runaways. nih.gov

Scalability: Scaling up production is achieved by running the flow reactor for longer periods, rather than using larger, potentially more hazardous, batch reactors. acs.orgresearchgate.net

High Yields and Purity: Continuous processing can lead to higher yields and reduced formation of byproducts. acs.orgresearchgate.net

Process Control: Inline analytical techniques, such as IR spectroscopy, can be integrated for real-time monitoring and control of the reaction. aiche.orgmt.com

Recent developments have demonstrated the successful implementation of continuous flow systems for the on-demand generation of various Grignard reagents, paving the way for more efficient and safer industrial production. rsc.orgrsc.orgtechniques-ingenieur.fr

Fundamental Reactivity and Mechanistic Investigations of 3 N,n Dimethyl Anilinemagnesium Bromide

Nature of the Carbon-Magnesium Bond and its Nucleophilic Character

The carbon-magnesium (C-Mg) bond in 3-(N,N-dimethyl)anilinemagnesium bromide is a highly polar covalent bond. This polarity arises from the significant difference in electronegativity between the carbon atom of the aniline (B41778) ring and the magnesium atom. The carbon atom, being more electronegative, draws electron density away from the electropositive magnesium atom. This unequal sharing of electrons results in a partial negative charge (δ-) on the carbon atom and a partial positive charge (δ+) on the magnesium atom.

This polarization effectively renders the aryl carbon atom nucleophilic, making it a strong electron-pair donor. The nucleophilic character of the carbon atom is the cornerstone of the synthetic utility of this Grignard reagent, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophilic species. The magnesium-bromine bond, in contrast, is considered to be largely ionic in nature.

Intrinsic Reactivity Patterns

The pronounced nucleophilic and basic character of this compound gives rise to several key reactivity patterns that are fundamental to its application in organic synthesis.

Nucleophilic Addition Reactions

One of the most important reactions of this compound is its nucleophilic addition to polarized unsaturated bonds, particularly the carbon-oxygen double bond of carbonyl compounds. This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of various alcohol derivatives.

The nucleophilic aryl carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of aldehydes, ketones, and esters. This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon subsequent acidic workup, yields the corresponding alcohol.

Table 1: Nucleophilic Addition of this compound to Various Carbonyl Compounds

| Electrophile | Product | Yield (%) |

| Benzaldehyde | (3-(Dimethylamino)phenyl)(phenyl)methanol | Not specified |

| Acetophenone | 1-(3-(Dimethylamino)phenyl)-1-phenylethanol | Not specified |

| Ethyl benzoate | (3-(Dimethylamino)phenyl)diphenylmethanol | Not specified |

Note: While the reactions are chemically plausible, specific yield data for these exact reactions were not available in the searched literature.

Proton Abstraction as a Strong Base

In addition to its nucleophilic reactivity, this compound is a potent base. It will readily react with any available acidic protons in the reaction medium. This basicity can sometimes be a competing side reaction in nucleophilic additions if the substrate contains acidic functional groups such as hydroxyl (-OH), amino (-NH), or terminal alkyne (C≡C-H) groups.

The Grignard reagent will deprotonate these functional groups, consuming the reagent and preventing the desired nucleophilic addition from occurring. This strong basicity necessitates the use of anhydrous solvents and substrates devoid of acidic protons for successful nucleophilic addition reactions. For instance, it is expected to deprotonate terminal alkynes like phenylacetylene (B144264) to form a magnesium acetylide. harvard.edu

Magnesium-Halogen Exchange Processes

This compound can participate in magnesium-halogen exchange reactions. This process involves the transfer of the magnesium-bromide moiety from the aniline ring to another organic halide. The equilibrium of this exchange is influenced by the relative stability of the Grignard reagents involved.

The rate of magnesium-halogen exchange is influenced by electronic factors on the aromatic ring. Electron-donating groups, such as the N,N-dimethylamino group, are known to slow down the rate of magnesium-halogen exchange. patsnap.com Conversely, electron-withdrawing groups accelerate the process. This reactivity allows for the preparation of other Grignard reagents that may be difficult to synthesize directly. For example, a more reactive aryl iodide would likely undergo exchange with this compound.

Mechanistic Pathways of Nucleophilic Additions

The nucleophilic addition of Grignard reagents to carbonyl compounds is a well-studied reaction, and insights into its mechanistic pathways have been gained through both experimental and computational studies.

Insights into Transition State Structures

While specific computational studies on the transition state of this compound additions were not found, general mechanistic principles for Grignard additions to carbonyls are applicable. The reaction is believed to proceed through a concerted, pericyclic-like transition state.

Computational studies on related aryl Grignard reagents suggest that the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This coordination facilitates the nucleophilic attack by the carbanionic carbon of the Grignard reagent. The transition state is often depicted as a six-membered ring involving the magnesium atom, the carbonyl group, and the aryl group of the Grignard reagent.

Evidence for Electron Transfer Processes and Radical Intermediates

The mechanism of Grignard reactions, particularly their addition to carbonyl compounds, has been a subject of extensive study, with two primary proposed pathways: a polar, two-electron nucleophilic addition and a single-electron transfer (SET) process that generates radical intermediates. nih.govnih.gov For most Grignard reagents reacting with aliphatic aldehydes and ketones, evidence strongly supports a concerted, two-electron pathway. nih.govresearchgate.netnih.gov

However, the likelihood of a SET mechanism increases with substrates that have lower reduction potentials, such as aromatic ketones. researchgate.netoup.com In these cases, the Grignard reagent can donate an electron to the carbonyl compound, forming a ketyl radical anion and a Grignard radical cation. The existence of these radical intermediates has been inferred from product analysis, where side products resulting from radical coupling or rearrangement are observed. nih.gov Studies using radical clocks—molecules that undergo rapid, characteristic rearrangement if a radical intermediate is formed—have provided evidence for SET pathways in the reactions of some Grignard reagents with specific aryl ketones. nih.gov For instance, the reaction of tert-butylmagnesium chloride with phenyl ketones shows evidence of being a dominant SET pathway. nih.gov

In the context of this compound, an aryl Grignard reagent, its reaction with simple aldehydes and ketones is expected to proceed primarily via the polar nucleophilic addition mechanism. However, when reacting with aromatic ketones or other easily reducible substrates, the potential for a SET pathway exists. The electron-donating nature of the N,N-dimethylamino group increases the electron density on the aromatic ring, which could potentially make the Grignard reagent a more potent reducing agent, thereby favoring the SET mechanism under appropriate conditions. Furthermore, SET has been identified as the initiating step in certain transition-metal-free cross-coupling reactions involving aryl Grignard reagents and aryl halides, proceeding through a radical anion chain mechanism. rsc.orgdocumentsdelivered.com

Solution State Structure and Aggregation Behavior

The structure of Grignard reagents in solution is far more complex than the simple "RMgX" formula suggests. It is governed by a series of dynamic equilibria involving various monomeric, dimeric, and larger oligomeric species. acs.orglibretexts.org

Schlenk Equilibrium and its Implications for Reactivity

In ether solvents, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is highly dependent on several factors, including the nature of the R group, the halogen (X), the solvent, and the concentration. libretexts.orgsci-hub.ru For most arylmagnesium bromides in tetrahydrofuran (B95107) (THF), the equilibrium tends to lie to the left, favoring the mixed organomagnesium halide species (ArMgBr). sci-hub.ru However, all three magnesium species are typically present in the solution to some extent. sci-hub.ru

This equilibrium has profound implications for reactivity. fiveable.me The different species in solution—RMgX, R₂Mg, and MgX₂—can have different reactivities. The dialkylmagnesium (R₂Mg) is often considered a more potent nucleophile than the alkylmagnesium halide (RMgX). Furthermore, the magnesium halide (MgX₂) is a Lewis acid that can coordinate to carbonyl substrates, activating them towards nucleophilic attack. Therefore, the precise composition of the Grignard solution, as determined by the Schlenk equilibrium, directly influences the kinetics and outcome of a reaction. fiveable.me Shifting the equilibrium, for example by adding dioxane to precipitate the magnesium halides, can alter the course of a reaction. acs.org For this compound, the intramolecularly coordinating amino group can stabilize the monomeric RMgX form, potentially shifting the equilibrium and influencing its reactivity profile compared to a non-coordinating aryl Grignard like phenylmagnesium bromide.

Spectroscopic and Computational Elucidation of Dimeric and Polymeric Species

Beyond the Schlenk equilibrium, Grignard reagents are known to form aggregates, most commonly halide-bridged dimers of the type [RMgX]₂. acs.orgresearchgate.netchemrxiv.org The extent of this aggregation is greater in less coordinating solvents like diethyl ether and less pronounced in more strongly coordinating solvents like THF. acs.orglibretexts.org

Table 1: Aggregation State of Grignard Reagents in Different Solvents

| Grignard Reagent | Solvent | Predominant Species |

|---|---|---|

| Phenylmagnesium Bromide | Diethyl Ether | Dimeric and higher aggregates acs.org |

| Phenylmagnesium Bromide | THF | Monomeric acs.org |

| Ethylmagnesium Bromide | Diethyl Ether | Dimeric and higher aggregates acs.org |

This table presents generalized findings for common Grignard reagents.

Spectroscopic techniques, particularly NMR, have been crucial in studying these solution structures. researchgate.net While ¹H and ¹³C NMR can provide information, ²⁵Mg-NMR is particularly diagnostic for identifying the different magnesium environments in the various species present in the Schlenk equilibrium. nih.gov

Computational studies have complemented experimental findings, providing detailed energetic and structural information on the various monomers and dimers. nih.govacs.org For thiophene-based Grignard reagents, quantum chemical calculations have shown that chlorine-bridged dimers are vital and stable intermediates in the Schlenk equilibrium, with π-interactions from the aryl group providing additional stabilization. nih.gov For this compound, it is highly probable that similar dimeric species, bridged by bromide ions, exist in solution, especially in less polar solvents. The N,N-dimethylamino group could potentially participate in this aggregation or, conversely, favor monomeric species through intramolecular chelation.

Influence of Ligands and Solvation on Coordination Geometry

The magnesium center in Grignard reagents requires coordination to be stabilized. This is typically achieved by ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), which act as Lewis basic ligands. wikipedia.orgwikipedia.org The solid-state crystal structure of many Grignard reagents reveals a four-coordinate, pseudo-tetrahedral magnesium atom, complexed by the organic group, the halide, and two solvent molecules. nih.govwisc.edu

The choice of solvent significantly impacts the structure and reactivity. quora.comreddit.com THF is a stronger Lewis base than diethyl ether and is more effective at breaking up the dimeric and oligomeric aggregates, leading to a higher proportion of monomeric RMgX species. acs.orglibretexts.orgstackexchange.com This can lead to increased reactivity. Computational studies show that the solvent plays a direct and crucial role in the mechanism of the Schlenk equilibrium, stabilizing intermediates and transition states. acs.org The coordination of the solvent to the magnesium center increases the electron density on the metal, which in turn enhances the nucleophilicity of the attached carbon. acs.org

In the specific case of this compound, the N,N-dimethylamino group acts as a built-in, intramolecular ligand. This internal coordination can compete with or supplement the coordination from the solvent. Such intramolecular coordination is known to stabilize organometallic compounds and can influence the geometry and reactivity of the magnesium center, potentially leading to a more defined and possibly more reactive species compared to its non-coordinating counterpart, phenylmagnesium bromide.

Table 2: Properties of Common Ethereal Solvents for Grignard Reactions

| Solvent | Boiling Point (°C) | Lewis Basicity (Donor Number) | General Effect on Grignard Structure |

|---|---|---|---|

| Diethyl Ether | 34.6 | 19.2 | Favors aggregation (dimers/oligomers) acs.orgsci-hub.ru |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies of Grignard reactions provide fundamental insight into the reaction mechanism and the nature of the reacting species. For example, the reaction of phenylmagnesium bromide with phenyl tosylate in a THF:toluene mixture was found to be first order with respect to the Grignard reagent and first order with respect to the tosylate. researchgate.net Similarly, the reaction of methylmagnesium bromide with benzophenone (B1666685) was found to be initially first order in each reactant. documentsdelivered.com

The rate of a Grignard reaction is influenced by the electronic nature of the substituents on the aryl ring. For this compound, the amino group is strongly electron-donating through resonance. This increases the negative charge density on the ipso-carbon attached to the magnesium, enhancing its nucleophilicity. Consequently, it would be expected to react faster in nucleophilic addition reactions than unsubstituted phenylmagnesium bromide.

Synthetic Applications of 3 N,n Dimethyl Anilinemagnesium Bromide in Organic Transformations

Classical Carbon-Carbon Bond Forming Reactions

As a typical Grignard reagent, 3-(N,N-dimethyl)anilinemagnesium bromide excels in classical nucleophilic addition and substitution reactions to form new carbon-carbon bonds. These reactions are fundamental in molecular construction, allowing for the introduction of the 3-(N,N-dimethyl)aniline moiety onto a variety of molecular scaffolds.

Addition to Aldehydes and Ketones

The nucleophilic addition of Grignard reagents to the electrophilic carbonyl carbon of aldehydes and ketones is a cornerstone reaction for alcohol synthesis. The reaction of this compound with an aldehyde, followed by an aqueous acidic workup, yields a secondary alcohol. Similarly, its addition to a ketone produces a tertiary alcohol. The mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product.

While this reaction is general for Grignard reagents, specific examples detailing the reaction of this compound with a wide array of aldehydes and ketones are used to illustrate its synthetic potential.

Table 1: Representative Addition Reactions to Aldehydes and Ketones

| Entry | Carbonyl Compound | Reagent | Product | Product Type |

| 1 | Benzaldehyde | This compound | (3-(Dimethylamino)phenyl)(phenyl)methanol | Secondary Alcohol |

| 2 | Acetophenone | This compound | 1-(3-(Dimethylamino)phenyl)-1-phenylethan-1-ol | Tertiary Alcohol |

| 3 | Cyclohexanone | This compound | 1-(3-(Dimethylamino)phenyl)cyclohexan-1-ol | Tertiary Alcohol |

| 4 | Propanal | This compound | 1-(3-(Dimethylamino)phenyl)propan-1-ol | Secondary Alcohol |

Reaction with Esters and Lactones

The reaction of Grignard reagents with esters and lactones provides a reliable method for the synthesis of tertiary alcohols. Unlike additions to aldehydes and ketones, two equivalents of the Grignard reagent are consumed. The first equivalent adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an alkoxide leaving group to form a ketone in situ. This newly formed ketone is highly reactive towards Grignard reagents and immediately reacts with a second equivalent of this compound to form a tertiary alcohol after acidic workup udel.edu. Lactones, being cyclic esters, undergo a similar reaction, resulting in the formation of diols.

Table 2: Illustrative Reactions with Esters and Lactones

| Entry | Ester/Lactone | Reagent | Product | Product Type |

| 1 | Ethyl benzoate | 2 eq. This compound | (3-(Dimethylamino)phenyl)diphenylmethanol | Tertiary Alcohol |

| 2 | Methyl acetate | 2 eq. This compound | 2-(3-(Dimethylamino)phenyl)propan-2-ol | Tertiary Alcohol |

| 3 | γ-Butyrolactone | 2 eq. This compound | 4-(3-(Dimethylamino)phenyl)pentane-1,4-diol | Diol |

Synthesis of Ketones from Nitriles

Nitriles serve as effective precursors for the synthesis of ketones when reacted with Grignard reagents. The nucleophilic carbon of this compound adds to the electrophilic carbon of the nitrile group. This addition forms a stable intermediate magnesium imine salt (an iminil-magnesium halide). A key feature of this reaction is that the intermediate is unreactive towards a second equivalent of the Grignard reagent. Subsequent hydrolysis of this intermediate with aqueous acid liberates the desired ketone masterorganicchemistry.comucalgary.ca. This method prevents the over-addition that occurs with esters, making it a valuable strategy for ketone synthesis chemistrysteps.comyoutube.com.

Table 3: Ketone Synthesis from Representative Nitriles

| Entry | Nitrile | Reagent | Product (after hydrolysis) |

| 1 | Benzonitrile | This compound | (3-(Dimethylamino)phenyl)(phenyl)methanone |

| 2 | Acetonitrile | This compound | 1-(3-(Dimethylamino)phenyl)ethan-1-one |

| 3 | Propionitrile | This compound | 1-(3-(Dimethylamino)phenyl)propan-1-one |

Ring-Opening Reactions of Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that undergo ring-opening reactions with strong nucleophiles like Grignard reagents. Due to significant ring strain, these reactions proceed readily. The reaction of this compound with an epoxide results in the formation of a β-alcohol after workup. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring in an SN2-type mechanism chemistrysteps.com. This regioselectivity provides a controlled method for constructing carbon-carbon bonds two carbons away from a hydroxyl group organicchemistrytutor.com. For example, reaction with styrene (B11656) oxide would be expected to yield 1-(3-(dimethylamino)phenyl)-2-phenylethan-1-ol via attack at the less hindered methylene (B1212753) carbon.

Table 4: Representative Ring-Opening Reactions of Epoxides

| Entry | Epoxide | Reagent | Product (after hydrolysis) |

| 1 | Ethylene (B1197577) oxide | This compound | 2-(3-(Dimethylamino)phenyl)ethan-1-ol |

| 2 | Propylene oxide | This compound | 1-(3-(Dimethylamino)phenyl)propan-2-ol |

| 3 | Styrene oxide | This compound | 2-(3-(Dimethylamino)phenyl)-1-phenylethan-1-ol |

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its classical applications, this compound is a valuable coupling partner in transition metal-catalyzed reactions, which have become indispensable for the synthesis of complex organic molecules, particularly biaryls.

Kumada-Tamao-Corriu Coupling with Aryl and Alkyl Halides

The Kumada-Tamao-Corriu coupling is a powerful carbon-carbon bond-forming reaction that couples a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst wikipedia.orgorganic-chemistry.org. This reaction is highly effective for the synthesis of unsymmetrical biaryls, styrenes, and alkylated arenes. The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from the Grignard reagent to the metal, and reductive elimination to form the coupled product and regenerate the catalyst researchgate.net.

This compound can be employed as the nucleophilic partner in these couplings. Nickel catalysts, often favored for their lower cost and high reactivity, are commonly used for coupling with aryl and vinyl chlorides, while palladium catalysts are also broadly effective nih.govorganic-chemistry.org. For instance, the reaction of this compound with an aryl bromide, such as 4-bromotoluene, in the presence of a suitable nickel or palladium catalyst, would yield 3,N,N-trimethyl-[1,1'-biphenyl]-4'-amine. While cross-coupling is the primary application, related iron-catalyzed homocoupling of this compound has been reported to produce N3,N3,N3',N3'-Tetramethyl-[1,1'-biphenyl]-3,3'-diamine rsc.org.

Table 5: Illustrative Kumada-Tamao-Corriu Cross-Coupling Reactions

| Entry | Organic Halide | Reagent | Catalyst (Illustrative) | Product |

| 1 | 4-Bromotoluene | This compound | NiCl₂(dppp) | N,N,4'-Trimethyl-[1,1'-biphenyl]-3-amine |

| 2 | Iodobenzene | This compound | Pd(PPh₃)₄ | N,N-Dimethyl-[1,1'-biphenyl]-3-amine |

| 3 | 2-Chloropyridine | This compound | NiCl₂(dmpe) | 3-(Pyridin-2-yl)-N,N-dimethylaniline |

| 4 | Benzyl bromide | This compound | Pd(OAc)₂/SPhos | 3-Benzyl-N,N-dimethylaniline |

Mechanistic Cycles of Cross-Coupling (Oxidative Addition, Transmetalation, Reductive Elimination)

The catalytic cycle for transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) universally involves three fundamental steps:

Oxidative Addition: The cycle begins with the low-valent transition metal catalyst (e.g., Ni(0), Pd(0), or a low-valent Fe species) reacting with the organic electrophile (R-X). The metal inserts into the R-X bond, increasing its oxidation state (e.g., to M(II)) and forming an organometallic intermediate.

Transmetalation: The Grignard reagent, in this case, this compound (Ar-MgBr), then reacts with the organometallic intermediate. The aryl group (Ar) is transferred from magnesium to the transition metal center, displacing the halide (X) to form a diorganometal complex (R-M-Ar). The magnesium halide (MgXBr) is formed as a byproduct. The electron-donating N,N-dimethylamino group on the phenyl ring can facilitate this step by increasing the nucleophilicity of the aryl group.

Reductive Elimination: In the final step, the two organic groups (R and Ar) on the metal center are coupled together, forming the new C-C bond in the final product (R-Ar). The transition metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle.

In iron-catalyzed systems, the mechanism can be more complex, potentially involving radical pathways or the formation of 'ate' complexes (e.g., [Fe(Ar)(MgBr)₂]), but the core concepts of metal-mediated bond formation remain.

Ligand Design and Optimization for Catalytic Efficiency

The efficiency, selectivity, and substrate scope of transition metal-catalyzed cross-coupling reactions are heavily dependent on the ligands coordinated to the metal center. Ligands stabilize the catalyst, modulate its electronic properties and steric environment, and facilitate the elementary steps of the catalytic cycle.

Phosphine (B1218219) Ligands: These are the most common ligands, especially for nickel and palladium catalysis. Bulky, electron-rich monodentate phosphines like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are frequently used. They enhance the rate of oxidative addition and reductive elimination. masterorganicchemistry.comnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with transition metals. Ligands like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have proven highly effective in preventing catalyst decomposition and promoting challenging couplings, such as those involving sterically hindered tertiary alkyl Grignard reagents. researchgate.net

Nitrogen-based Ligands: In some systems, particularly with iron and copper, nitrogen-based ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or phenanthroline can be used to stabilize the catalyst and improve performance.

Optimization involves screening different ligands to find the ideal balance of reactivity and stability for a given transformation involving a specific Grignard reagent like this compound.

Chemoselective Transformations Utilizing this compound

Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of other, different functional groups. The high reactivity of Grignard reagents can make chemoselective transformations challenging. While specific studies focusing on the chemoselectivity of this compound are not extensively detailed in the literature, its behavior can be predicted from the well-established reactivity patterns of Grignard reagents with various electrophiles.

Reaction with Nitriles: Grignard reagents add once to the electrophilic carbon of a nitrile group. The resulting imine-magnesium salt intermediate is stable until it is hydrolyzed with aqueous acid, which converts it into a ketone. masterorganicchemistry.com This provides a reliable method for synthesizing ketones where the aryl group from the Grignard reagent is attached to the carbonyl carbon.

Reaction with Carbonyls (Ketones and Esters): this compound is expected to react readily with ketones to form tertiary alcohols after acidic workup. Its reaction with esters is typically not chemoselective for single addition. The Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately adds to this ketone, resulting in a tertiary alcohol where two of the substituents are derived from the Grignard reagent.

Functional Group Tolerance: The inherent basicity and nucleophilicity of Grignard reagents make them incompatible with acidic protons, such as those in alcohols, carboxylic acids, and primary or secondary amines. However, they can often tolerate other functional groups like ethers, acetals, and unactivated C-C multiple bonds, especially in transition metal-catalyzed cross-coupling reactions where milder conditions can be employed. The challenge in using highly reactive Grignard reagents is often to achieve selective reaction at one electrophilic site without affecting other sensitive groups within the same molecule.

Table 3: Predicted Chemoselective Reactions of this compound

| Substrate Functional Group | Reagent | Expected Product (after workup) | Key Feature |

|---|

Strategies for Enhanced Chemoselectivity

Chemoselectivity, the preferential reaction of a reagent with one functional group over another, is a cornerstone of modern synthetic strategy. While specific studies detailing chemoselectivity for this compound are not extensively documented, general principles for controlling Grignard reactions are widely applicable to modulate its reactivity and enhance selectivity.

Key strategies include:

Temperature Control: Grignard reactions are often highly exothermic. Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy. For instance, reactions with multifunctional compounds may yield different major products at -78 °C compared to room temperature.

Solvent Effects: The solvent plays a crucial role in solvating the magnesium center, which in turn influences the reagent's reactivity. wikipedia.org Solvents like THF are required to form a stable Grignard reagent. wikipedia.org The choice and coordination strength of the solvent can affect the aggregation state of the reagent and its nucleophilicity, thereby influencing which functional group is attacked.

Use of Additives: The addition of specific metal salts can dramatically alter the reactivity profile of a Grignard reagent. For example, the addition of copper(I) salts can promote 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, whereas the Grignard reagent alone might favor 1,2-addition to the carbonyl group. Similarly, additives like cerium(III) chloride (in the Luche reaction context) can increase selectivity for ketones in the presence of aldehydes.

Reverse Addition: The order of addition can be critical. Slowly adding the Grignard reagent to a solution of the substrate can maintain a low concentration of the nucleophile, which can help prevent side reactions or double additions, particularly with substrates like esters.

These established methods provide a framework for chemists to fine-tune the reactivity of this compound and achieve desired chemical transformations with high precision.

Selective Reactions in Multifunctional Substrates

The inherent reactivity hierarchy of Grignard reagents towards different electrophilic functional groups is a key aspect of their synthetic utility. This compound, as a strong nucleophile, is expected to follow this established pattern, allowing for selective reactions in molecules bearing multiple reactive sites. nih.gov

The general order of reactivity for Grignard reagents with carbonyl compounds is: Aldehydes > Ketones > Esters > Amides

This predictable selectivity enables the targeted modification of complex molecules. For example, in a substrate containing both a ketone and an ester functional group, the Grignard reagent would preferentially attack the more electrophilic ketone.

| Multifunctional Substrate | Reactive Groups Present | Predicted Site of Attack | Expected Product Type |

|---|---|---|---|

| Ethyl 4-oxopentanoate | Ketone, Ester | Ketone Carbonyl | Tertiary Alcohol Ester |

| 4-Cyanobenzaldehyde | Aldehyde, Nitrile | Aldehyde Carbonyl | Secondary Alcohol Nitrile |

| Methyl 4-formylbenzoate | Aldehyde, Ester | Aldehyde Carbonyl | Secondary Alcohol Ester |

This predictable chemoselectivity makes this compound a powerful tool for the stepwise construction of complex molecular architectures, allowing chemists to introduce the 3-(N,N-dimethyl)anilino moiety at a specific location within a multifunctional scaffold.

Contributions to Complex Molecule Synthesis

The formation of carbon-carbon bonds is central to the assembly of complex organic molecules. As a Grignard reagent, this compound provides a direct method for introducing a substituted aryl group, making it a potentially valuable building block in multistep syntheses.

Total Synthesis of Natural Products and Bioactive Compounds

Grignard reagents are frequently employed in the total synthesis of natural products. While the use of this compound is not prominently featured in widely published total syntheses of natural products, its fundamental reactivity makes it a suitable candidate for such endeavors. Its role would be to install the 3-(N,N-dimethylamino)phenyl group, which could be a key structural fragment of a larger bioactive molecule or a precursor that can be further modified. For example, its reaction with a chiral aldehyde or ketone derived from a natural source could be a key step in creating a complex alcohol with high diastereoselectivity.

Synthesis of Dyes and Advanced Materials (e.g., Triarylmethane Dyes)

A significant application of analogous aminophenyl Grignard reagents is in the synthesis of triarylmethane dyes. researchgate.netresearchgate.net The general method involves the reaction of the Grignard reagent with a central carbonyl-containing electrophile. By analogy with its well-studied para-isomer, this compound can be used to synthesize a variety of triarylmethane dyes and other functional materials.

The classic synthesis involves a double addition of the Grignard reagent to an ester or carbonate, followed by acidic workup and oxidation to form the intensely colored dye. For example, reacting two equivalents of the Grignard reagent with an ester like methyl benzoate, followed by a third equivalent adding to the intermediate ketone, leads to the triarylmethane scaffold. researchgate.net

Furthermore, the reagent has been used in the iron-catalyzed synthesis of biphenyl (B1667301) compounds, such as N3,N3,N3',N3'-Tetramethyl-[1,1'-biphenyl]-3,3'-diamine. rsc.org These types of molecules are important precursors for advanced materials, including ligands for catalysis and organic electronics.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class/Example |

|---|---|---|---|

| This compound (2 eq.) | Diethyl Carbonate | Grignard Addition | Symmetrical Triarylmethane Dye Precursor |

| This compound (2 eq.) | Methyl Benzoate | Grignard Addition | Unsymmetrical Triarylmethane Dye Precursor |

| This compound (excess) | FeCl3 (cat.), 1,2-dichloroethane | Homocoupling | N3,N3,N3',N3'-Tetramethyl-[1,1'-biphenyl]-3,3'-diamine rsc.org |

Theoretical and Computational Insights into 3 N,n Dimethyl Anilinemagnesium Bromide Reactivity

Application of Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modeling the electronic structure and reactivity of organometallic compounds. umd.edu These methods are applied to understand the stability of various structures, map out reaction mechanisms, and calculate the energies involved. researchgate.netresearchgate.net For 3-(N,N-dimethyl)anilinemagnesium bromide, the presence of the electron-donating N,N-dimethylamino group at the meta position of the phenyl ring introduces electronic effects that influence its reactivity compared to simpler aryl Grignards like phenylmagnesium bromide.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of viable reaction pathways and the geometry of high-energy transition states. researchgate.netnih.gov For Grignard reactions, such as the nucleophilic addition to a carbonyl group, calculations can model the step-by-step mechanism. wikipedia.org This often involves the formation of a cyclic transition state where the magnesium atom coordinates with the carbonyl oxygen. nih.gov

In the case of this compound, DFT calculations can predict the geometry of the transition state when it reacts with an electrophile. For instance, in reactions with ketones, a four-centered or six-membered ring transition state is typically proposed. wikipedia.orgnih.gov Computational studies can determine the bond lengths and angles in this transient state, revealing how the C-C bond is formed. While an ortho-amino group could potentially chelate the magnesium center, the meta-position of the N,N-dimethylamino group in this compound makes direct intramolecular chelation less likely, influencing the transition state geometry primarily through its electronic and steric effects.

A primary application of DFT and ab initio calculations is to determine the energetics of a reaction, including the heat of formation of the Grignard reagent itself and the activation energies for its subsequent reactions. acs.org The stability of the carbon-magnesium bond, the energy of aggregation, and the thermodynamics of the Schlenk equilibrium are all accessible through these computational methods. nih.gov

Calculations can quantify the energy difference between the monomeric form, (CH₃)₂NC₆H₄MgBr, and its various aggregated states, such as dimers. nih.gov Furthermore, the activation barrier (ΔG‡) for a given reaction, which determines its rate, can be calculated. A lower activation barrier implies a faster reaction. For example, a hypothetical reaction pathway can be evaluated to understand its feasibility.

Illustrative Energetic Data for an Aryl Grignard Reaction Pathway

The following table provides a hypothetical, yet representative, set of calculated energies for the key species involved in the reaction of an aryl Grignard reagent with a simple ketone, as would be determined by DFT calculations.

| Species / State | Description | Relative Free Energy (kcal/mol) |

| Reactants | Separated Aryl Grignard + Ketone | 0.0 |

| Pre-reaction Complex | Grignard and ketone coordinated | -5.2 |

| Transition State (TS) | Four-centered cyclic structure for C-C bond formation | +15.8 |

| Product Complex | Alkoxide product coordinated to Mg | -21.4 |

Note: These values are illustrative and represent typical trends observed in computational studies of Grignard reactions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

While quantum calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecules in solution over time. umd.edu Ab initio molecular dynamics (AIMD) can provide a detailed picture of how solvent molecules, typically tetrahydrofuran (B95107) (THF) or diethyl ether, interact with the Grignard reagent. researchgate.netacs.org

For this compound in a THF solution, MD simulations would show the constant association and dissociation of THF molecules with the magnesium center. acs.org The solvent is not a passive medium; it is an integral part of the reactive species, stabilizing the Grignard reagent and participating directly in the reaction mechanism by influencing the coordination sphere of the magnesium atom. acs.orgresearchgate.net The number of coordinating solvent molecules can affect the reactivity of the Grignard reagent, with more solvated species sometimes exhibiting higher reactivity due to increased flexibility of the magnesium complex. acs.org

Modeling of Aggregation States and Schlenk Equilibria in Solution

Grignard reagents in solution exist as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium involves the disproportionation of the alkyl or arylmagnesium halide (RMgX) into a dialkyl- or diarylmagnesium compound (R₂Mg) and a magnesium halide salt (MgX₂). wikipedia.org These species can also form various monomers, dimers, and higher oligomers. nih.govwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

Computational modeling is essential for understanding the structures and relative stabilities of these different aggregates. researchgate.net For aryl Grignard reagents, studies have shown that halide-bridged dimers are often key intermediates. nih.gov In the case of this compound, the equilibrium would involve the species shown in the table below. The bulky nature of the substituted aryl group can influence the position of this equilibrium. researchgate.netnih.gov

Key Species in the Schlenk Equilibrium for this compound

| Formula | Compound Name | Role in Equilibrium |

| (CH₃)₂NC₆H₄MgBr | This compound | Monomeric Grignard Reagent |

| [(CH₃)₂NC₆H₄]₂Mg | Bis(3-(N,N-dimethyl)anilino)magnesium | Diarylmagnesium Product |

| MgBr₂ | Magnesium Bromide | Magnesium Halide Product |

| [(CH₃)₂NC₆H₄MgBr]₂ | Dimeric Grignard Reagent | Aggregated State |

Note: All species are typically solvated, most commonly by THF molecules. wikipedia.org

Establishment of Structure-Reactivity Relationships within Aryl Grignard Reagents

The this compound reagent possesses an electron-donating dimethylamino group. Computational studies can quantify the impact of this group on the charge distribution in the molecule, particularly the polarization of the carbon-magnesium bond. An increase in the negative charge (nucleophilicity) on the carbon atom bonded to magnesium would be expected, potentially enhancing its reactivity in nucleophilic addition reactions compared to unsubstituted phenylmagnesium bromide. These computational insights help explain experimental observations and build a predictive framework for how different aryl Grignards will behave.

Predictive Modeling for Selectivity and Yield Optimization

A major goal of computational chemistry in this field is the development of models that can predict the outcome of a reaction, including its selectivity and yield, without needing to perform the experiment. umd.edu By understanding the competing reaction pathways and their associated energy barriers, models can forecast which products are likely to form and under what conditions. nih.govrsc.org

For a reaction involving this compound, predictive modeling could be used to optimize yield by identifying the ideal solvent, temperature, or additives. For example, if a side reaction has a higher activation energy, the model might predict that running the reaction at a lower temperature would favor the desired product. Computational screening of different substrates or catalysts can accelerate the discovery of new, efficient synthetic methods. nih.gov

Advanced Methodologies and Emerging Research Frontiers in 3 N,n Dimethyl Anilinemagnesium Bromide Chemistry

Development of Modified Grignard Reagents (e.g., Turbo-Grignards)

A pivotal advancement in Grignard chemistry is the development of modified reagents that exhibit enhanced reactivity and selectivity. Among the most impactful are the "Turbo-Grignards," such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). vapourtec.com While not a modification of 3-(N,N-dimethyl)anilinemagnesium bromide itself, these reagents are instrumental in its efficient preparation.

The addition of lithium chloride to the Grignard reagent prevents the formation of magnesium aggregate clusters, leading to more soluble and kinetically active organometallic species. This increased reactivity allows for highly efficient bromine-magnesium exchange reactions on functionalized aryl bromides, the primary route to forming reagents like this compound. A key advantage is that these exchanges can be performed at very low temperatures, which helps to preserve sensitive functional groups on the aromatic ring that might not be tolerated under traditional Grignard formation conditions. researchgate.net The use of i-PrMgCl·LiCl has become a standard and often superior method for preparing a wide array of polyfunctional Grignard reagents.

Table 1: Comparison of Grignard Reagent Preparation Methods

| Method | Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Classical | Mg metal, organic halide | Heated, diethyl ether or THF | Well-established, simple setup |

| Turbo-Grignard Exchange | i-PrMgCl·LiCl, organic halide | Low temperature (-20°C to 0°C), THF | Fast, high yield, excellent functional group tolerance |

Innovations in Reaction Control and Monitoring

The often vigorous and exothermic nature of Grignard reactions necessitates precise control. Modern innovations in real-time monitoring and continuous processing technologies have revolutionized the safety and efficiency of using reagents like this compound.

Process Analytical Technology (PAT) has become crucial for understanding and controlling complex chemical processes. In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive method for monitoring Grignard reactions in real time. mt.comresearchgate.net By inserting a probe directly into the reaction vessel or a flow stream, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comcam.ac.uk

This technique provides invaluable data on reaction kinetics, the formation of transient intermediates, and the detection of endpoint or potential side reactions. numberanalytics.comacs.org For the formation of this compound and its subsequent reactions, in-line IR can confirm the complete consumption of the starting aryl bromide and monitor the addition to an electrophile, ensuring optimal yield and preventing the hazardous accumulation of unreacted reagents. researchgate.netacs.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over Grignard reactions compared to traditional batch methods. vapourtec.comresearchgate.net Microreactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat dissipation, mitigating the risk of runaway exotherms common in Grignard chemistry. chemicalprocessing.comfraunhofer.de

This technology enables the on-demand synthesis of Grignard reagents, which are generated and immediately consumed in a subsequent reaction step. researchgate.net This approach enhances safety by minimizing the amount of highly reactive organometallic present at any given time. aiche.org For this compound, a flow process could involve passing a solution of 3-bromo-N,N-dimethylaniline and i-PrMgCl·LiCl through a cooled microreactor to generate the Grignard reagent, which is then immediately mixed with a stream of an electrophile to form the desired product in a continuous, automated fashion. vapourtec.com

Asymmetric and Stereoselective Grignard Additions

A major frontier in Grignard chemistry is the control of stereochemistry. The addition of a prochiral Grignard reagent like this compound to a prochiral ketone can generate a chiral tertiary alcohol, a valuable motif in medicinal chemistry. Achieving high enantioselectivity in such additions has been a long-standing challenge.

Recent breakthroughs have demonstrated that the use of specially designed chiral ligands can effectively control the stereochemical outcome. One successful strategy involves the use of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH). Research has shown that modifying the ligand structure, for instance by introducing bulky biaryl fragments, can dramatically enhance enantioselectivity in the addition of aryl Grignard reagents to ketones. This approach provides a modular and broadly applicable method for synthesizing challenging chiral tertiary alcohols with high enantiomeric excess.

Addressing Challenges in Functional Group Tolerance

Classical Grignard reagents are notoriously intolerant of acidic protons (e.g., alcohols, amines) and reactive carbonyl groups (e.g., esters, ketones). masterorganicchemistry.com This limitation often requires cumbersome protection and deprotection steps in a synthetic sequence.

Modern methodologies are directly addressing this challenge. The use of "Turbo-Grignard" reagents (i-PrMgCl·LiCl) allows for Br/Mg exchange at low temperatures, preserving many functional groups that would otherwise react. researchgate.net Furthermore, innovative catalytic systems are emerging that allow for Grignard-type reactions under milder conditions. For example, a ruthenium(II) PNP-pincer complex has been used to catalyze a Grignard-type reaction using alcohols as carbonyl surrogates, proceeding via an in-situ generated carbonyl intermediate. nih.gov This method circumvents the traditional incompatibility of Grignard reagents with oxidants and acidic alcohol protons, expanding the reaction's scope to late-stage functionalization of complex molecules. nih.gov

Future Directions and Potential for New Chemical Discoveries

The chemistry of this compound and related Grignard reagents is poised for continued innovation. Future research is likely to focus on several key areas:

Catalytic Asymmetric Reactions: While stoichiometric chiral ligands have proven effective, the development of a truly catalytic version of asymmetric Grignard additions remains a major goal. This would improve atom economy and reduce costs for synthesizing chiral molecules.

Automated On-Demand Synthesis: The integration of flow chemistry with real-time spectroscopic monitoring and machine learning algorithms will enable fully automated, on-demand synthesis of Grignard reagents and their products. This will allow chemists to safely and reproducibly generate precisely the amount of material needed, directly at the point of use. aiche.org

Expanded Functional Group Tolerance: The quest for new reagents and catalytic systems that tolerate an even broader array of functional groups will continue. This will further streamline synthetic routes to complex targets by eliminating protecting group manipulations. nih.gov

Novel Applications: As the precision and scope of Grignard reactions improve, these reagents will be applied to synthesize increasingly complex and novel molecular architectures, pushing the boundaries of drug discovery, materials science, and organic synthesis.

Q & A

Basic: What are the established methods for synthesizing and characterizing 3-(N,N-Dimethyl)anilinemagnesium bromide?

Methodological Answer:

Synthesis typically involves reacting 3-bromo-N,N-dimethylaniline with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) . Key steps:

- Reagent Preparation : Use freshly activated Mg turnings.

- Reaction Monitoring : Exothermic initiation (50–60°C), followed by reflux until Mg is consumed.

- Characterization :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Flammability : Store at 2–8°C in flame-proof cabinets; avoid sparks/open flames (flash point <1°F) .

- Reactivity : Use Schlenk lines or gloveboxes to exclude moisture (violent hydrolysis releases H) .

- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Emergency showers/eyewash stations must be accessible .

Advanced: How can reaction conditions be optimized for nucleophilic additions using this Grignard reagent?

Methodological Answer:

Employ Design of Experiments (DoE) to test variables:

Advanced: How does solvent choice impact the reagent’s stability and reactivity?

Methodological Answer:

- THF : Preferred for high solubility and stability (0.951 g/mL density at 25°C). Decomposes <65°C; avoid prolonged reflux .

- EtO : Lower boiling point (34.6°C) limits high-temperature reactions.

- DMF/DMSO : Incompatible (protonic solvents quench Grignard reactivity). Validate solvent purity via Karl Fischer titration (<50 ppm HO) .

Advanced: What analytical techniques identify byproducts in reactions involving this reagent?

Methodological Answer:

- GC-MS : Detect volatile byproducts (e.g., biphenyl from Wurtz coupling).

- HPLC-UV/HRMS : Non-volatile residues (e.g., dimerized aryl species).

- XRD : Crystalline impurities (e.g., Mg(OH)Br from incomplete drying) .

Advanced: How is this reagent utilized in cross-coupling reactions to synthesize N,N-dimethylarylamines?

Methodological Answer:

Example protocol for Buchwald-Hartwig amination:

- Substrate : this compound + aryl chloride.

- Catalyst : Pd(dba)/XPhos (2 mol%).

- Yield : 78–92% (vs. 60% for traditional methods) .

Key Insight : The MgBr group enhances nucleophilicity, enabling C–N bond formation under milder conditions.

Advanced: How to resolve contradictions in literature regarding its reactivity with sterically hindered substrates?

Methodological Answer:

- Comparative Study : Test reactivity with o-substituted aryl halides (e.g., 2-bromotoluene vs. 2-bromo-mesitylene).

- Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict steric/electronic effects .

Advanced: What is its role in synthesizing N-heterocycles for pharmaceutical applications?

Methodological Answer:

- Stepwise Cyclization : React with α,β-unsaturated ketones to form pyrrolidines (72% yield).

- One-Pot Synthesis : Combine with ethyl cyanoacetate for pyrimidine derivatives (Table 1, ).

Applications : Anticancer lead compounds (IC = 1.2–5.8 µM in MCF-7 cells) .

Basic: What are the long-term storage recommendations?

Methodological Answer:

- Temperature : 2–8°C in sealed, nitrogen-purged ampoules.

- Stability : Shelf life ≤6 months; monitor for precipitate (indicates decomposition) .

Advanced: How to ensure compatibility with biological assays when using this compound?

Methodological Answer:

- Purity : Confirm via ICP-MS (Mg²⁺ content <0.1 ppm to avoid cytotoxicity).

- Solubility : Pre-formulate in THF/PBS emulsions (≤1% THF final concentration).

- Assay Validation : Use MTT assays with negative controls to exclude false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products